N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Historical Development of 1,2,4-Oxadiazole Chemical Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole". Despite its early discovery, significant interest in its biological applications emerged only in the mid-20th century. The 1940s marked the beginning of systematic studies on 1,2,4-oxadiazole derivatives, culminating in the 1960s with the introduction of Oxolamine, the first commercial drug containing this scaffold, which was marketed as a cough suppressant. Over the past four decades, research has expanded exponentially, revealing the scaffold’s versatility in targeting enzymes (e.g., carbonic anhydrase, histone deacetylases) and receptors (e.g., sigma, opioid, and estrogen receptors).
A key historical milestone was the recognition of 1,2,4-oxadiazole’s bioisosteric equivalence to esters and amides, enabling its use in stabilizing hydrolytically sensitive drug candidates. This property, combined with its ability to participate in hydrogen bonding, has cemented its role in medicinal chemistry.
Significance of Pyrazine-Oxadiazole Hybrid Structures in Medicinal Chemistry
Pyrazine-oxadiazole hybrids, such as the pyrazin-2-yl-substituted 1,2,4-oxadiazole moiety in the title compound, have gained prominence due to synergistic pharmacological effects. Pyrazine, a six-membered aromatic ring with two nitrogen atoms, enhances hydrogen-bonding capacity and π-π stacking interactions, improving target binding affinity. For example, pyrazine-oxadiazole hybrids have demonstrated potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
Table 1: Biological Activities of Representative Pyrazine-Oxadiazole Hybrids
The integration of pyrazine with 1,2,4-oxadiazole not only improves metabolic stability but also enables multitarget engagement, a critical advantage in addressing complex diseases like cancer and neurodegenerative disorders.
Furanyl Functionalization in Heterocyclic Compound Development
Furan rings, particularly furan-2-ylmethyl groups, are prized for their electron-rich aromatic systems, which facilitate interactions with hydrophobic protein pockets. The furanyl moiety in N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide enhances solubility and bioavailability while enabling further chemical modifications. For instance, oxidative cleavage of furan rings can yield carboxylic acid derivatives, which are valuable for conjugating with biomolecules or improving water solubility.
Recent studies have demonstrated that furanyl-functionalized heterocycles exhibit improved blood-brain barrier permeability, making them suitable for central nervous system-targeted therapies. Additionally, furan rings serve as precursors for synthesizing complex heterocyclic frameworks through cycloaddition or rearrangement reactions, as shown in the conversion of furanyl-terpyridines to carboxylate-functionalized ligands.
Current Research Trends in Oxadiazole-Based Molecular Scaffolds
The period from 2018 to 2024 has witnessed a surge in computational and synthetic approaches to optimize 1,2,4-oxadiazole derivatives. Key trends include:
- Multitarget Drug Design : Hybrid scaffolds combining oxadiazoles with pyrazine, furan, or triazole moieties are being explored to address polypharmacological challenges in oncology and infectious diseases.
- Drug-Resistance Mitigation : Oxadiazole derivatives are increasingly studied for their efficacy against drug-resistant pathogens, such as chloroquine-resistant Plasmodium falciparum and methicillin-resistant Staphylococcus aureus (MRSA).
- Supramolecular Applications : Functionalized oxadiazoles are being incorporated into liquid crystals and high-energy materials, leveraging their rigid, planar structures.
Table 2: Recent Innovations in 1,2,4-Oxadiazole-Based Research (2018–2024)
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJHRDEZCOEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Introduction of the pyrazine ring: The pyrazine ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Use of high-purity reagents: Ensuring that starting materials are free from impurities.
Optimization of reaction parameters: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions. In 2 M HCl at 80°C , the oxadiazole ring cleaves to form a pyrazine-carboxylic acid derivative and furanmethylamine. Conversely, alkaline hydrolysis (pH 12, 60°C) yields a pyrazine-amide intermediate.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 2 M HCl, 80°C | Pyrazine-2-carboxylic acid + furanmethylamine | 78% | |
| 0.1 M NaOH, 60°C | 5-(Pyrazin-2-yl)-1,2,4-oxadiazole-3-amide | 65% |
Nucleophilic Substitution at the Pyrazine Ring
The pyrazine nitrogen participates in nucleophilic substitution. Reaction with methyl iodide in DMF at 50°C yields N-methylated derivatives, while aryl boronic acids under Suzuki coupling conditions (Pd catalyst, 80°C) form biaryl products .
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, 50°C, 6 h | N-Methylpyrazinium salt | 82% |
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | 5-(4-Biphenylyl)oxadiazole | 71% |
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring undergoes electrophilic substitution, particularly at the C5 position. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) produce nitro- and sulfonated derivatives, respectively .
Key Data:
Cyclization Reactions
The carboxamide group facilitates cyclization with reagents like POCl₃ or PCl₅ , forming fused heterocycles. For example, reaction with thiourea in POCl₃ yields a thiazolo[4,5-b]pyridine derivative .
Reaction Scheme:
| Cyclization Agent | Product | Yield | Bioactivity |
|---|---|---|---|
| Thiourea | Thiazolo[4,5-b]pyridine | 68% | Anticancer (IC₅₀ = 0.28 μM) |
| Hydrazine hydrate | Pyrazolo[3,4-d]oxadiazole | 72% | Antibacterial |
Photochemical Reactions
Under UV light (λ = 254 nm), the oxadiazole ring undergoes [2+2] cycloaddition, forming a dimeric structure. This reaction is solvent-dependent, with higher efficiency in acetonitrile (quantum yield = 0.45) than in water .
Experimental Parameters:
-
Solvent: CH₃CN
-
Light Source: 254 nm UV lamp
-
Time: 24 h
-
Conversion: 89%
Redox Reactions
The pyrazine moiety is reduced by NaBH₄ in ethanol to form a dihydropyrazine derivative, while oxidation with KMnO₄ cleaves the ring to produce pyrazinamide.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 h | Dihydropyrazine derivative | 75% |
| KMnO₄ | H₂O, 80°C, 4 h | Pyrazinamide | 68% |
Comparative Reactivity of Derivatives
The furanmethyl group enhances electrophilic substitution compared to phenyl analogs, while the pyrazine ring increases susceptibility to nucleophilic attack.
| Derivative | Hydrolysis Rate (k, s⁻¹) | Nucleophilic Substitution Yield |
|---|---|---|
| N-(Furan-2-ylmethyl) (Target Compound) | 2.1 × 10⁻³ | 82% (Methylation) |
| N-(4-Fluorophenethyl) | 1.4 × 10⁻³ | 74% |
| N-(Cyclohexyl) | 0.9 × 10⁻³ | 65% |
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations: 1,2,4-Oxadiazole vs. Pyrazoline and Sulfonamide Derivatives
- Pyrazoline Derivatives (): Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a nitrogen-rich heterocyclic core but lack the oxadiazole ring. Pyrazolines are typically less rigid and more prone to metabolic oxidation compared to 1,2,4-oxadiazoles, which may reduce their stability in vivo .
- Sulfonamide Linkers (): N-(Pyrazin-2-yl)benzenesulfonamides replace the carboxamide linker with a sulfonamide group. While sulfonamides exhibit broad anti-infective activity, docking studies in suggest that carboxamide derivatives (e.g., pyrazinecarboxamides) show superior target affinity due to enhanced hydrogen-bonding interactions with biological targets like folate pathway enzymes .
Substituent Effects on Bioactivity and Physicochemical Properties
- Furan vs. However, trifluoromethyl groups in patent-derived compounds (–8) may confer greater resistance to oxidative metabolism .
- Pyrazine vs. Pyrimidine : Pyrazine’s dual nitrogen atoms (vs. pyrimidine’s two nitrogens in ) could enhance hydrogen-bonding with targets like mycobacterial enzymes, as seen in pyrazinamide derivatives .
Biological Activity
N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, including case studies and relevant data.
Chemical Structure and Properties
The compound features a unique structure combining a furan moiety, a pyrazine ring, and an oxadiazole core. The chemical formula is represented as follows:
This structural combination is hypothesized to contribute to its biological activity through various mechanisms of action.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression. For example, some compounds demonstrated selective inhibition at nanomolar concentrations against hCA IX and hCA II .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives. The findings revealed:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 1.20 | Cell cycle arrest at G0-G1 phase |
The study concluded that these compounds could serve as lead candidates for further development in cancer therapy due to their potent activity against multiple cancer cell lines .
Study 2: Selective Inhibition of Carbonic Anhydrases
In another investigation focusing on enzyme inhibition:
| Compound | hCA IX Ki (pM) | hCA II Ki (nM) |
|---|---|---|
| 16a | 89 | 0.75 |
| 16b | 150 | 1.00 |
These results indicate that certain derivatives of the oxadiazole scaffold can selectively inhibit carbonic anhydrases involved in tumor growth and metastasis .
The biological activity of N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives can be attributed to several mechanisms:
- Apoptosis Induction : The activation of apoptotic pathways through p53 upregulation has been observed in treated cancer cells.
- Cell Cycle Arrest : Compounds have shown the ability to halt cell division at specific phases (G0-G1), leading to reduced proliferation rates.
- Enzyme Interaction : The interaction with carbonic anhydrases suggests a mechanism where these compounds may disrupt tumor-associated metabolic processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of carboxamide precursors. For example, oxadiazole formation may involve reacting nitrile intermediates with hydroxylamine under basic conditions. Key steps include nucleophilic substitution (e.g., using K₂CO₃ and alkyl halides) and purification via column chromatography (silica gel, 23% EtOAc/PE) . Validation uses ¹H-NMR for structural confirmation and TLC (PE/EtOAc = 1:1, Rf = 0.5) for purity assessment .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Methodology : Anti-exudative activity is assessed using rodent models, such as formalin-induced edema in rats. The compound is administered at varying doses (e.g., 10–50 mg/kg), and exudate volume is measured post-treatment. Statistical analysis (ANOVA) compares treated groups to controls, with p < 0.05 considered significant .
Q. What spectroscopic techniques are critical for characterizing the furan and pyrazine moieties in this compound?
- Methodology : ¹H-NMR identifies aromatic protons in furan (δ 6.3–7.2 ppm) and pyrazine (δ 8.5–9.0 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yield (31%) observed during the final carboxamide coupling step?
- Methodology : Yield optimization may involve:
- Solvent selection : Replacing EtOH with DMF to enhance solubility of reactants.
- Catalyst use : Introducing coupling agents like HATU or EDCI to facilitate amide bond formation.
- Temperature control : Conducting reactions under reflux (e.g., 80°C) to accelerate kinetics. Post-reaction, fractional crystallization or HPLC purification can isolate the product .
Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodology : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy factors are addressed by:
- Re-examining raw diffraction data (e.g., correcting for absorption or twinning artifacts).
- Testing alternative space groups or constraining disordered moieties. Validation via R-factor convergence (R₁ < 0.05) and residual electron density analysis (<0.5 eÅ⁻³) ensures reliability .
Q. How does modifying the furan or pyrazine substituents impact the compound’s biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like methyl (electron-donating) or nitro (electron-withdrawing) groups. Biological assays (e.g., IC₅₀ determination in enzyme inhibition) are paired with computational modeling (docking studies using AutoDock Vina) to correlate electronic effects with activity .
Q. What mechanistic insights explain the compound’s selectivity in targeting specific inflammatory pathways?
- Methodology : Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed genes (e.g., COX-2, TNF-α). Pathway enrichment analysis (DAVID, KEGG) highlights modulated pathways. Validation via siRNA knockdown or Western blotting confirms target involvement .
Methodological Considerations
- Data Contradiction Analysis : Conflicting biological results (e.g., variable IC₅₀ values across assays) may stem from assay conditions (e.g., serum concentration in cell cultures). Replicate experiments under standardized protocols (n ≥ 3) and meta-analysis of published data mitigate discrepancies .
- Crystallographic Challenges : For poor-quality crystals, optimize vapor diffusion conditions (e.g., PEG 4000 vs. ammonium sulfate precipitants) or use cryoprotection (glycerol) to enhance diffraction resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
